molecular formula C14H10ClNO4 B6394062 2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261968-12-0

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6394062
CAS No.: 1261968-12-0
M. Wt: 291.68 g/mol
InChI Key: KLCLRYFACHXBEB-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methoxycarbonylbenzoic acid.

    Coupling Reaction: This compound undergoes a coupling reaction with isonicotinic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The methoxycarbonyl group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in an aqueous medium.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Oxidation: Formation of oxidized phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-5-(chloromethyl)pyridine

Uniqueness

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to the presence of both chloro and methoxycarbonyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. Its combination with the isonicotinic acid moiety further enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-2-3-11(15)10(6-9)12-7-8(13(17)18)4-5-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCLRYFACHXBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688318
Record name 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-12-0
Record name 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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